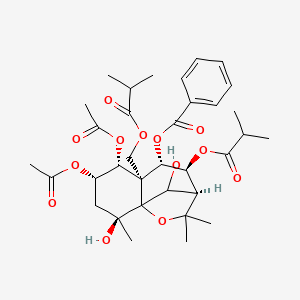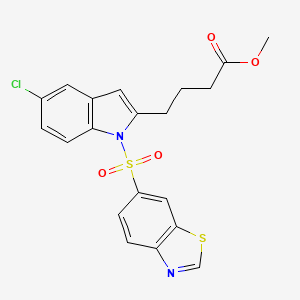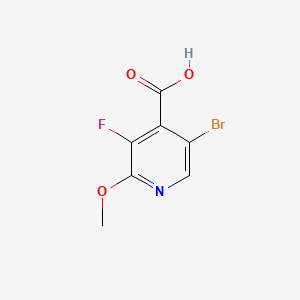
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole is a brominated pyrazole derivative with a molecular formula of C11H12BrN3. This compound is characterized by the presence of a bromine atom, a methyl group, and a p-tolyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole typically involves the following steps:
Bromination: The starting material, 1-methyl-5-(p-tolyl)-1H-pyrazole, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green solvents can also be employed to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an aqueous medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Amines, alcohols, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or other derivatives.
Applications De Recherche Scientifique
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole is similar to other brominated pyrazoles and pyrazole derivatives. Some of the similar compounds include:
4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine
Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
4-bromo-1-methyl-5-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-5-9(6-4-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3 |
Clé InChI |
ZJOOJTCACDBFRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=NN2C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


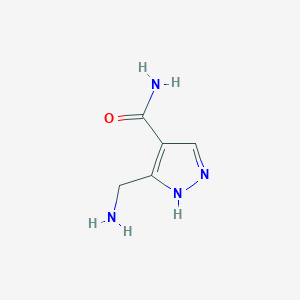
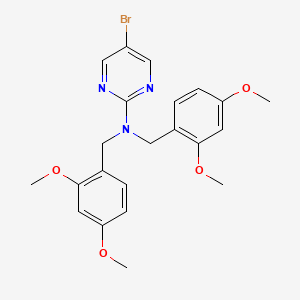
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)

![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
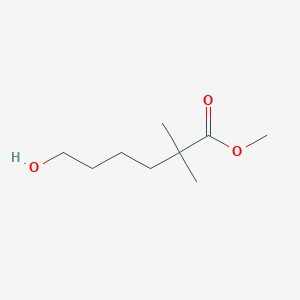
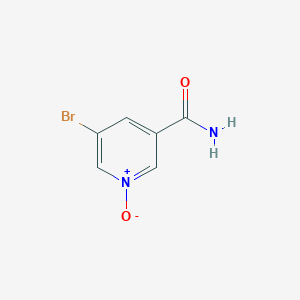
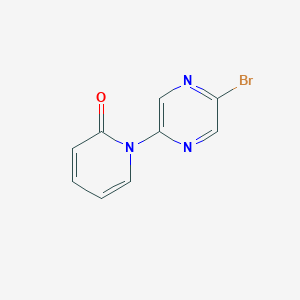
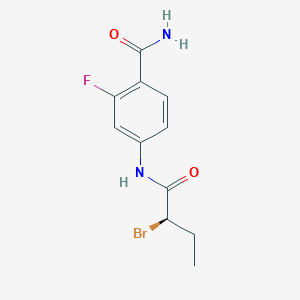
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
